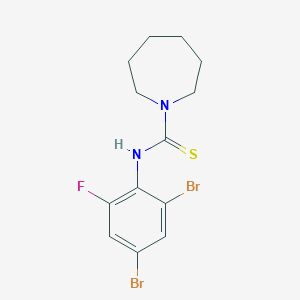

N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide

Vue d'ensemble

Description

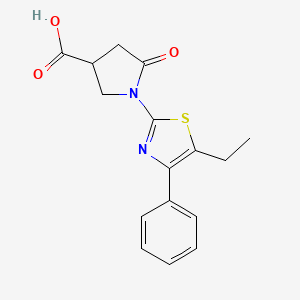

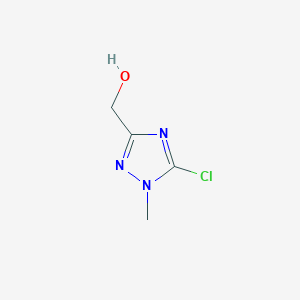

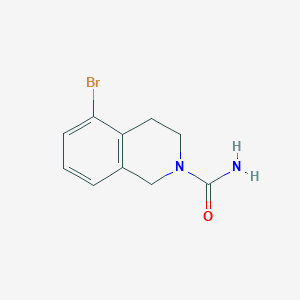

Molecular Structure Analysis

The molecular structure of DBF is defined by its molecular formula, C14H15Br2FN2S . It contains key functional groups such as carbothioamide, which includes sulfur atoms.Physical And Chemical Properties Analysis

DBF has a molecular weight of 410.14 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique

Structure-based Optimization of Novel Azepane Derivatives as PKB Inhibitors

- Research Focus : The study focused on developing novel azepane derivatives for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition. These compounds are important in the context of drug discovery, particularly for diseases where these kinases play a role.

- Findings : The researchers synthesized several azepane derivatives and tested their in vitro inhibitory activity against PKA and PKB-alpha. They found that compound 4 was plasma stable and highly active (IC(50) (PKB-alpha) = 4 nM)【Breitenlechner et al., 2004】.

Diastereospecific Fluorination of Substituted Azepanes

- Research Focus : This study explored the fluorination of bioactive compounds, an important step in drug discovery and development.

- Findings : The researchers presented the first examples of fluorination of substituted azepanes, achieving diastereospecific fluorination in excellent yields. This research contributes to the understanding of the chemical properties and potential applications of fluorinated azepanes in pharmaceutical contexts【Patel & Liu, 2013】.

Synthesis and Monoamine Oxidase Inhibitory Activities of Carbothioamide Derivatives

- Research Focus : The investigation focused on synthesizing and evaluating the monoamine oxidase (MAO) inhibitory activity of carbothioamide derivatives.

- Findings : New derivatives were synthesized and evaluated for their MAO A and B inhibitory activity. Select derivatives showed high selectivity for inhibiting the MAO-A enzyme. This research has implications for the development of treatments for conditions related to MAO activity, such as depression and anxiety【Koç et al., 2014】.

Adamantane-Isothiourea Hybrid Derivatives: Synthesis and Hypoglycemic Activities

- Research Focus : This study aimed to synthesize adamantane-isothiourea hybrid derivatives and evaluate their antimicrobial and hypoglycemic activities.

- Findings : The new compounds displayed potent broad-spectrum antibacterial activity and showed significant dose-independent reduction of serum glucose levels in diabetic rats. This research contributes to the search for new treatments for diabetes and bacterial infections【Al-Wahaibi et al., 2017】.

Propriétés

IUPAC Name |

N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Br2FN2S/c14-9-7-10(15)12(11(16)8-9)17-13(19)18-5-3-1-2-4-6-18/h7-8H,1-6H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBIIZYQKHANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=S)NC2=C(C=C(C=C2Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Br2FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methylamine](/img/structure/B1415220.png)

![Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate](/img/structure/B1415223.png)

amine](/img/structure/B1415227.png)

![[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1415230.png)

![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide](/img/structure/B1415231.png)

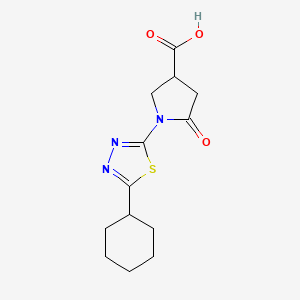

![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)

![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)

![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)